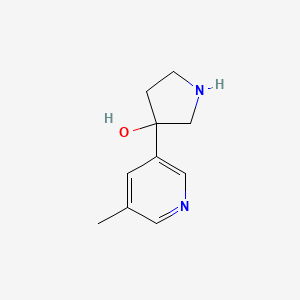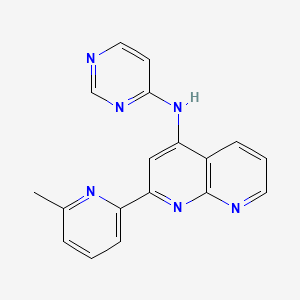
2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of pyridinylpyrimidines. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrimidine ring, and a naphthyridine ring. These structural features make it a valuable molecule in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine involves several steps. One common method includes the cyclization of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide and ethanol . This reaction yields the desired compound with good efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrimidine rings, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor for metals.
Mecanismo De Acción
The mechanism of action of 2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the TGF-beta receptor type-1, which plays a crucial role in various cellular processes . By binding to this receptor, the compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar compounds to 2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine include:
N-1H-Indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine: This compound shares structural similarities and has been studied for its potential therapeutic applications.
Ergotamine: Although structurally different, it has similar biological activities and is used in the treatment of migraines.
Antrafenine: Another compound with comparable pharmacological properties.
The uniqueness of this compound lies in its specific structural features and its ability to target particular molecular pathways, making it a valuable molecule for various scientific research applications.
Propiedades
Fórmula molecular |
C18H14N6 |
|---|---|
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C18H14N6/c1-12-4-2-6-14(22-12)16-10-15(23-17-7-9-19-11-21-17)13-5-3-8-20-18(13)24-16/h2-11H,1H3,(H,19,20,21,23,24) |
Clave InChI |
MKWWUOFKXISFLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2=NC3=C(C=CC=N3)C(=C2)NC4=NC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2-Dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13897360.png)

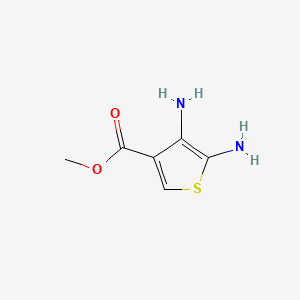
![3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one](/img/structure/B13897390.png)
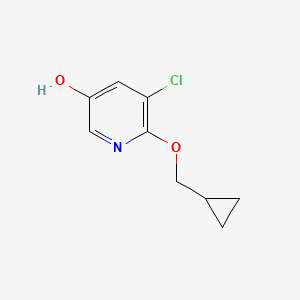

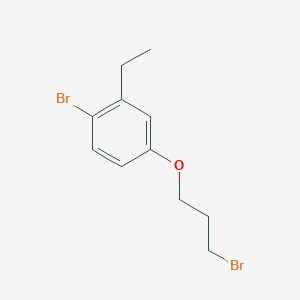
![Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylsulfanyl-1,3-thiazole-5-carboxylate](/img/structure/B13897412.png)
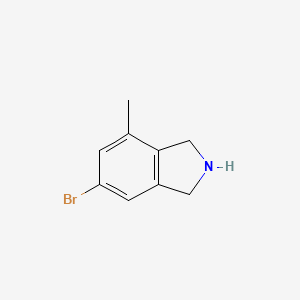
![4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B13897435.png)
![Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide](/img/structure/B13897441.png)

![(3R,4R,5R)-3,4-bis[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-vinyl-tetrahydrofuran-2-one](/img/structure/B13897445.png)
